1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene
Overview
Description
1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene is a chemical compound that belongs to the class of sulfonate esters. It is known for its applications in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C₉H₁₁N₃O₃S and a molecular weight of 241.27 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene is matrix metalloproteinase , a proteolytic enzyme that degrades extracellular matrix proteins . This enzyme plays a crucial role in various biological processes, including tissue remodeling, cell migration, and cancer metastasis.
Mode of Action
This compound interacts with matrix metalloproteinase by inhibiting its activity . This inhibition prevents the degradation of extracellular matrix proteins, thereby affecting the processes that rely on this degradation.
Biochemical Pathways
The inhibition of matrix metalloproteinase affects several biochemical pathways. Most notably, it can impact the process of tissue remodeling and cancer metastasis . By preventing the degradation of extracellular matrix proteins, the compound can potentially hinder the spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of matrix metalloproteinase activity. This inhibition has been shown to inhibit the growth of cancer cells in vitro and in vivo , suggesting potential applications in cancer treatment.
Preparation Methods
Chemical Reactions Analysis
1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonate ester group can undergo oxidation to form sulfonic acids or other oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound has been shown to inhibit matrix metalloproteinase, a proteolytic enzyme that degrades extracellular matrix proteins.
Medicine: Due to its biological activity, the compound is being explored for potential therapeutic applications, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and chemical processes, particularly those involving sulfonate esters.
Comparison with Similar Compounds
1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene can be compared with other sulfonate esters and azido compounds. Similar compounds include:
2-Azidoethyl 4-methylbenzenesulfonate: This compound is structurally similar and shares similar chemical properties and applications.
Toluene-4-sulfonic acid 2-azidoethyl ester: Another structurally related compound with similar reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity, particularly its ability to inhibit matrix metalloproteinase .
Properties
IUPAC Name |
2-azidoethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-8-2-4-9(5-3-8)16(13,14)15-7-6-11-12-10/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYNTHBIFCMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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